molecular formula C11H11ClFNO3 B3032981 2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid CAS No. 67206-19-3

2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid

Cat. No.: B3032981
CAS No.: 67206-19-3
M. Wt: 259.66 g/mol
InChI Key: OGLQHEOJWVIYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C11H11ClFNO3 and its molecular weight is 259.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Approaches : The compound and its analogs are synthesized through various chemical processes. For example, 2-Amino-3-fluorobenzoic acid, a structurally similar compound, is synthesized using halogen compounds and acylation techniques (Kollmar et al., 2003).

  • Structural Analysis : Detailed structural analysis using techniques like DFT (Density Functional Theory) and vibrational spectroscopy is conducted to understand the electronic and vibrational structure of compounds like 3-Amino-3-(4-fluorophenyl)propionic acid, which belongs to the same class as the compound (Pallavi & Tonannavar, 2020).

Biological and Medicinal Applications

  • Anticancer Activity : Certain analogs, such as 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, have been synthesized and studied for their potential anticancer activity, demonstrating the therapeutic relevance of similar compounds (Ying-xiang, 2007).

  • Root Growth Inhibition : Derivatives like 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, closely related to the compound , have shown root growth-inhibitory activity, indicating potential applications in agricultural research (Kitagawa et al., 2003).

  • Fluorescence Studies : Analogous compounds have been used in fluorescence derivatization of amino acids for biological assays, highlighting potential applications in biochemistry and molecular biology (Frade et al., 2007).

  • Radiolabeling and Imaging : Some fluorine-containing analogs have been utilized in the synthesis of radiolabeled compounds for imaging studies, such as PET scans in medical diagnostics (Livni et al., 1992).

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO3/c12-6-10(15)14-9(11(16)17)5-7-1-3-8(13)4-2-7/h1-4,9H,5-6H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLQHEOJWVIYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313477
Record name 2-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67206-19-3
Record name NSC270561
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.